molecular formula C5H12NO7P B1220015 5-Phospho-beta-D-ribosylamine

5-Phospho-beta-D-ribosylamine

Cat. No. B1220015
M. Wt: 229.13 g/mol
InChI Key: SKCBPEVYGOQGJN-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phosphoribosylamine, also known as 5-p-beta-D-ribosyl-amine or PRA, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. 5-Phosphoribosylamine is soluble (in water) and a moderately acidic compound (based on its pKa). 5-Phosphoribosylamine exists in all eukaryotes, ranging from yeast to humans. 5-Phosphoribosylamine participates in a number of enzymatic reactions. In particular, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In addition, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In humans, 5-phosphoribosylamine is involved in the thioguanine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. 5-Phosphoribosylamine is also involved in several metabolic disorders, some of which include the 2-hydroxyglutric aciduria (D and L form) pathway, the xanthinuria type II pathway, purine nucleoside phosphorylase deficiency, and succinic semialdehyde dehydrogenase deficiency. Outside of the human body, 5-phosphoribosylamine can be found in a number of food items such as yellow pond-lily, okra, ostrich fern, and black crowberry. This makes 5-phosphoribosylamine a potential biomarker for the consumption of these food products.
5-phospho-beta-D-ribosylamine is the beta-anomer of 5-phospho-D-ribosylamine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-phospho-beta-D-ribosylaminium(1-).

Scientific Research Applications

Characterization and Chemical Properties

5-Phospho-beta-D-ribosylamine (PRA) plays a significant role in the de novo purine biosynthetic pathway. Schendel et al. (1988) identified PRA as a chemically reactive intermediate, crucial for understanding the mechanism of glycinamide ribonucleotide synthetase and investigating the possibility of channeling PRA between enzymes in the purine pathway (Schendel, Cheng, Otvos, Wehrli, & Stubbe, 1988).

Role in Purine Ribonucleotides Synthesis

Groziak et al. (1988) discussed the chemical synthesis of 5-aminoimidazole ribonucleoside, a precursor to purine ribonucleotides, from a derivative of this compound. This synthesis may have implications for understanding early biotic pathways to purine nucleotide components (Groziak, Bhat, & Leonard, 1988).

Inhibition of Enzymatic Processes

Levine et al. (1980) reported that 1-(5'-Phospho-beta-D-ribosyl)barbituric acid, an analogue of this compound, binds strongly to orotidine-5'-phosphate decarboxylase, suggesting its potential as a powerful inhibitor in specific enzymatic reactions (Levine, Brody, & Westheimer, 1980).

Insights into Catalytic Mechanisms

Harris et al. (2000) provided structural insights into the catalytic mechanism of enzymes like orotidine 5'-monophosphate decarboxylase, which involves this compound in the final synthesis of uridine 5'-monophosphate (Harris, Navarro Poulsen, Jensen, & Larsen, 2000).

Phosphoribosylamine Synthesis

Reem (1968) identified an enzyme activity responsible for forming 5'-phosphoribosylamine from ribose 5-phosphate, indicating an alternative pathway for the initial step of purine synthesis (Reem, 1968).

properties

Molecular Formula

C5H12NO7P

Molecular Weight

229.13 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

SKCBPEVYGOQGJN-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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